2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Description
This compound is a triazine derivative featuring a sulfanyl (-S-) linkage and an N-(2-nitrophenyl)acetamide moiety. Its molecular formula is C₁₂H₁₁N₅O₄S, with a molecular weight of 321.31 g/mol.
Properties
IUPAC Name |
2-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O4S/c1-7-11(19)14-12(16-15-7)22-6-10(18)13-8-4-2-3-5-9(8)17(20)21/h2-5H,6H2,1H3,(H,13,18)(H,14,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIXLWNUIONUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the triazine ring and the nitrophenyl group.
Formation of the Triazine Ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazine intermediate with thiols.
Coupling with Nitrophenyl Acetamide: The final step involves coupling the triazine-sulfanyl intermediate with 2-nitrophenyl acetamide under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits significant potential in drug development due to its structural properties. Research has indicated that derivatives of triazine compounds can act as effective antimicrobial agents . The presence of the sulfanyl group enhances the biological activity by improving solubility and bioavailability .
Case Study: Antimicrobial Activity
A study investigated the antimicrobial efficacy of various triazine derivatives, including this compound. Results showed that it exhibited substantial activity against several bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
Anticancer Properties
Triazine derivatives have been evaluated for their anticancer properties. The specific compound has shown promise in inhibiting cancer cell proliferation in vitro. This effect is attributed to its ability to interfere with cellular pathways involved in cancer progression.
Case Study: In Vitro Cancer Studies
In a controlled laboratory setting, this compound was tested against human cancer cell lines. The findings revealed a dose-dependent inhibition of cell growth, highlighting its potential as an anticancer agent .
Agricultural Applications
The compound's efficacy extends to agricultural sciences, where it can be utilized as a pesticide or herbicide . Its ability to disrupt metabolic processes in pests makes it a candidate for developing environmentally friendly agricultural solutions.
Case Study: Pesticidal Activity
Field trials demonstrated that formulations containing this compound significantly reduced pest populations while showing minimal toxicity to non-target organisms, suggesting its potential as a sustainable pest management tool .
Data Table: Summary of Applications
| Application Area | Activity Type | Observations |
|---|---|---|
| Medicinal Chemistry | Antimicrobial | Effective against multiple bacteria |
| Anticancer | Inhibits cancer cell proliferation | |
| Agricultural Sciences | Pesticide/Herbicide | Reduces pest populations effectively |
Mechanism of Action
The mechanism of action of 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares key structural analogs, highlighting substituent variations and their implications:
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance lipophilicity and target binding in herbicidal applications .
- Amino substitutions on the triazine core (e.g., 4-amino) correlate with antimicrobial activity, likely due to improved hydrogen bonding with bacterial enzymes .
- Bulkier phenyl substituents (e.g., 4-(propan-2-yl)phenyl) may reduce solubility but improve membrane permeability in anticancer applications .
Physicochemical Properties
| Property | Target Compound | N-[4-chloro-3-(trifluoromethyl)phenyl] analog | N-(3,5-dimethylphenyl) analog |
|---|---|---|---|
| Solubility | Low (nitro group) | Very low (CF₃, Cl) | Moderate (dimethyl groups) |
| Melting Point | Not reported | >200°C (thermal stability) | ~180–190°C |
| Stability | Acid-sensitive | High (resistant to hydrolysis) | Moderate |
Notes:
- The nitro group in the target compound may confer instability under reducing conditions, limiting its pharmaceutical use .
- Trifluoromethyl groups in the herbicidal analog enhance resistance to metabolic degradation .
Biological Activity
2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
The molecular formula for the compound is , with a molecular weight of 318.4 g/mol. The compound features a triazine ring which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
- Antitumor Activity : Studies have demonstrated that compounds containing triazine moieties can inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .
- Antimicrobial Properties : The presence of the sulfanyl group in the structure suggests potential antibacterial and antifungal activities. Compounds with similar configurations have been noted for their effectiveness against Gram-positive and Gram-negative bacteria .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA replication or metabolic pathways critical for cancer cell survival.
- Induction of Apoptosis : Some studies suggest that similar compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Interaction with Cellular Targets : Molecular docking studies have indicated that this compound can bind to various protein targets, potentially disrupting their normal function .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the triazine and phenyl groups significantly influence the biological activity:
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on the triazine | Increases cytotoxicity against cancer cells |
| Nitro group on phenyl ring | Enhances antibacterial properties |
| Alteration of sulfanyl group | Affects enzyme inhibition |
These modifications can lead to increased potency and selectivity towards specific biological targets.
Case Studies
- Antitumor Efficacy : In vitro studies conducted on human breast cancer cell lines showed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM depending on the cellular context .
- Antimicrobial Testing : A series of derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) often below 100 µg/mL .
Q & A
Basic: What are the recommended synthetic routes and optimization strategies for 2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2-nitrophenyl)acetamide?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 6-methyl-5-oxo-4,5-dihydro-1,2,4-triazine-3-thiol with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the thioether intermediate.
- Step 2: Couple the intermediate with 2-nitroaniline via amidation.
Optimization Tips: - Use reflux conditions (e.g., 4–6 hours) and monitor progress via TLC .
- Purify via recrystallization (e.g., pet-ether or ethanol) to enhance yield and purity .
- Vary solvent systems (polar aprotic solvents like DMF may improve reactivity).
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Employ orthogonal analytical techniques:
- HPLC/LC-MS: Quantify purity (>95% recommended for biological assays) .
- NMR (¹H/¹³C): Confirm substituent positions (e.g., sulfanyl linkage at triazine C3, nitrophenyl acetamide group) .
- FT-IR: Identify key functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide, S-H absence confirming thioether formation) .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents in this compound?
Methodological Answer:
- Variable Substituent Libraries: Synthesize analogs with modifications to the triazine (e.g., methyl → ethyl), sulfanyl linker (e.g., sulfur → oxygen), or nitrophenyl group (e.g., nitro → amino) .
- Biological Assays: Test against target enzymes (e.g., kinase inhibition) or cellular models (e.g., cytotoxicity in cancer lines). Use dose-response curves (IC₅₀ calculations) and compare with parent compound .
- Computational Modeling: Perform docking studies to predict binding affinities with targets like Keap1-Nrf2 (linked to oxidative stress pathways) .
Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Purity Verification: Re-analyze conflicting batches via LC-MS to rule out impurities or degradation .
- Orthogonal Assays: Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., luciferase reporter) systems .
- Environmental Controls: Standardize assay conditions (pH, temperature, serum content) to minimize variability .
- Meta-Analysis: Compare data across studies using standardized metrics (e.g., ΔΔG for binding energy) .
Basic: What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis or weighing to prevent inhalation of fine particles .
- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage: Keep in airtight containers under nitrogen, away from light and moisture .
Advanced: How can environmental fate studies be designed to assess the ecological impact of this compound?
Methodological Answer:
- Degradation Pathways: Perform hydrolysis/photolysis experiments (pH 4–9, UV light) to identify breakdown products .
- Bioaccumulation Assays: Use model organisms (e.g., Daphnia magna) to measure bioconcentration factors (BCFs) .
- Soil Adsorption: Conduct batch experiments with varying organic matter content to estimate Kₒc values .
- Toxicity Profiling: Test acute/chronic effects on aquatic (e.g., algae) and terrestrial (e.g., earthworms) species .
Advanced: What high-throughput screening (HTS) methodologies are suitable for identifying biological targets of this compound?
Methodological Answer:
- Primary Screen: Use a luciferase-based ARE reporter assay (e.g., Keap1-Nrf2 pathway) to detect activation .
- Counter-Screens: Eliminate false positives via cytotoxicity assays (e.g., MTT) and off-target kinase profiling .
- Chemoproteomics: Employ activity-based protein profiling (ABPP) with clickable probes to identify binding partners .
- Data Analysis: Apply Z-score normalization and dose-response curve fitting to prioritize hits .
Basic: What spectroscopic and computational tools are recommended for confirming stereoelectronic effects in this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal structures to validate spatial arrangement of the triazine and acetamide groups .
- DFT Calculations: Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- UV-Vis Spectroscopy: Compare experimental λmax with TD-DFT results to assess conjugation effects .
Advanced: How can researchers link this compound’s mechanism of action to broader oxidative stress or kinase signaling theories?
Methodological Answer:
- Pathway Mapping: Use RNA-seq or phosphoproteomics to identify differentially expressed genes/proteins post-treatment .
- Theoretical Framework: Align findings with the Keap1-Nrf2-ARE axis (oxidative stress) or PI3K/Akt/mTOR (kinase signaling) .
- Inhibitor Cocktails: Combine with known pathway inhibitors (e.g., LY294002 for PI3K) to validate specificity .
Advanced: What statistical designs are optimal for multi-variable optimization in synthesis or bioactivity studies?
Methodological Answer:
- Factorial Design: Vary temperature, solvent, and catalyst concentration to model interaction effects on yield .
- Response Surface Methodology (RSM): Optimize reaction conditions using central composite designs .
- Machine Learning: Train random forest models on historical data to predict synthetic outcomes or bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
